molecular formula C5H3F5O2 B13591498 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13591498
M. Wt: 190.07 g/mol
InChI Key: ZSRSESQCSMJECD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms significantly influences the compound’s chemical and physical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atoms into the cyclopropane ring. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for higher yields and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropane ring.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, 18-crown-6, and hexabutylditin . The reaction conditions often involve the use of solvents like dioxane and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.

    Biology: Its unique structure makes it a useful tool for studying the effects of fluorine substitution on biological activity.

    Medicine: The compound’s pharmacological properties are explored for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialized chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
  • 1,1-Difluorocyclopropane derivatives

Uniqueness

2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclopropane ring. This combination of fluorine atoms imparts distinct chemical and physical properties, such as increased stability and altered reactivity, which are not observed in similar compounds with fewer fluorine atoms.

Properties

Molecular Formula

C5H3F5O2

Molecular Weight

190.07 g/mol

IUPAC Name

2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H3F5O2/c6-4(7)1-3(4,2(11)12)5(8,9)10/h1H2,(H,11,12)

InChI Key

ZSRSESQCSMJECD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C(=O)O)C(F)(F)F

Origin of Product

United States

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